3-({[4-(4-fluorophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({[4-(4-fluorophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C23H22FNO5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.12027214 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactive Polymers for Optical Applications
A study on poly(N,N'-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) explored its utility in the field of photoreactive polymers. Under UV irradiation, it undergoes a photo-Fries rearrangement, leading to a significant increase in refractive index, a feature highly desirable for optical applications such as waveguiding. The study further demonstrated the polymer's enhanced chemical reactivity post-irradiation, enabling selective post-exposure modifications that could be instrumental in developing advanced materials for optical and surface engineering applications (Griesser et al., 2009).
Synthesis and Characterization of Alicyclic Polymers
Research on new alicyclic polymers for 193 nm photoresist materials incorporated derivatives of this compound. These polymers were designed to improve the performance of photoresist materials by enhancing their solubility in organic solvents and adjusting their glass transition temperatures. The study’s findings contribute to the development of more efficient materials for photolithographic processes, crucial in semiconductor manufacturing (Okoroanyanwu et al., 1998).
Liquid Crystalline Properties
A notable study focused on the induction of smectic layering in nematic liquid crystals using derivatives of this compound. The research highlighted the compound's role in influencing the mesophase behavior of liquid crystalline polymers, essential for the development of advanced display technologies and materials with unique electro-optical properties (Small & Pugh, 2002).
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)-3-propoxycarbonylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO5S/c1-2-9-30-23(29)19-16(12-5-7-15(24)8-6-12)11-31-21(19)25-20(26)17-13-3-4-14(10-13)18(17)22(27)28/h3-8,11,13-14,17-18H,2,9-10H2,1H3,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWZYNGUUMWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3C4CC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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